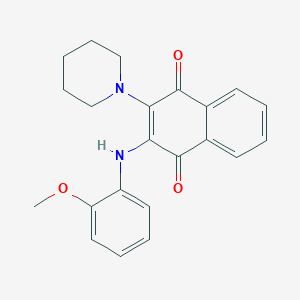![molecular formula C16H14Cl2N4O B10796510 2-({2-[(3,4-Dichlorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B10796510.png)
2-({2-[(3,4-Dichlorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is part of the Medicines for Malaria Venture (MMV) Open Access Boxes, which are initiatives to catalyze new drug discovery in neglected diseases . This compound has shown promise in preliminary studies and is being explored for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MMV001041 involves several synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the synthesis involves the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of MMV001041 would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The process would also involve purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: MMV001041 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions involving MMV001041 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions involving MMV001041 depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs of the compound.
Scientific Research Applications
MMV001041 has a wide range of scientific research applications. It is being studied for its potential use in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is being explored for its potential as an inhibitor of specific biological pathways. In medicine, MMV001041 is being investigated for its potential therapeutic effects against neglected tropical diseases. In industry, it may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MMV001041 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby inhibiting their activity. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effect. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.
Comparison with Similar Compounds
MMV001041 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include MMV007116, MMV667491, and MMV085203 . These compounds share structural similarities with MMV001041 but may differ in their specific biological activities and applications. The uniqueness of MMV001041 lies in its specific interaction with target proteins and its potential therapeutic benefits.
Properties
Molecular Formula |
C16H14Cl2N4O |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-[[2-(3,4-dichloroanilino)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-6-5-10(9-13(12)18)20-16-21-14-4-2-1-3-11(14)15(22-16)19-7-8-23/h1-6,9,23H,7-8H2,(H2,19,20,21,22) |
InChI Key |
ZGMMVVYGDFQTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC(=C(C=C3)Cl)Cl)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B10796428.png)
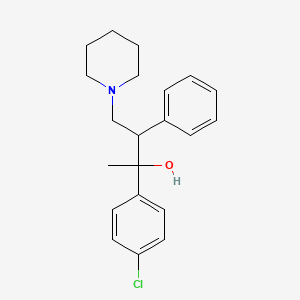
![N-[(2-Ethoxyphenyl)methyl]-2-(2-methylpropyl)-1-oxo-3-(thiophen-2-YL)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B10796436.png)
![2-[2-(3-Methoxy-phenylamino)-quinazolin-4-ylamino]-ethanol](/img/structure/B10796438.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-4H-1,3-benzoxazin-4-one](/img/structure/B10796442.png)
![3-[(2-Hydroxyethyl)amino]-5-methylphenazin-5-ium](/img/structure/B10796460.png)
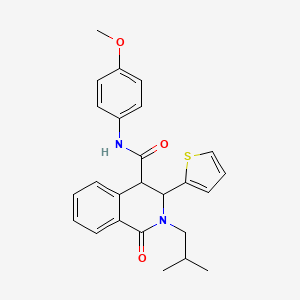
![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B10796471.png)
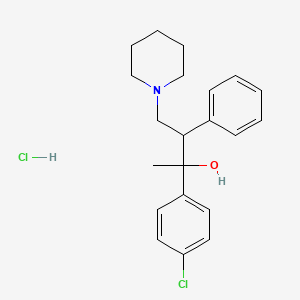
![2-(4-methoxyphenyl)-6-[[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazole](/img/structure/B10796480.png)
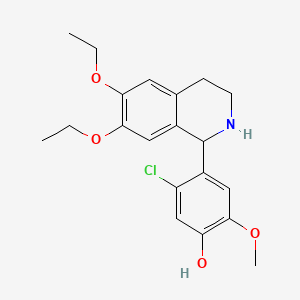
![2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol](/img/structure/B10796495.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)
